1-(2-Bromophenyl)-1H-benzimidazole
Description
Significance of the Benzimidazole (B57391) Core in Heterocyclic Chemistry
The benzimidazole core, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is a structural isostere of naturally occurring purines. This structural similarity allows benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of biological activities. researchgate.net The versatility of the benzimidazole scaffold has made it a cornerstone in the development of numerous pharmaceutical agents with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.gov Its unique electronic properties and the ability to participate in hydrogen bonding contribute to its robust nature as a pharmacophore.
Rationale for Investigating Substituted Benzimidazole Derivatives
The functionalization of the benzimidazole core at its various positions allows for the fine-tuning of its physicochemical and biological properties. The introduction of different substituent groups can significantly influence the molecule's steric and electronic characteristics, leading to enhanced target specificity and potency. nih.gov The investigation of substituted benzimidazole derivatives is driven by the quest for novel compounds with improved therapeutic profiles and the exploration of their potential in materials science, for instance, as ligands in catalysis or as components of organic light-emitting diodes (OLEDs). The nature and position of the substituent on the benzimidazole ring system are crucial in determining the specific applications of the resulting derivative.
Scope and Research Focus on 1-(2-Bromophenyl)-1H-benzimidazole
This article focuses exclusively on the chemical compound this compound. The primary objective is to present a concise overview of its fundamental chemical properties and to explore the potential avenues of research concerning this specific molecule. While extensive research has been conducted on the broader family of benzimidazole derivatives, this work narrows its scope to the 1-(2-bromophenyl) substituted isomer, highlighting the specific structural and potential functional attributes conferred by this particular substitution pattern. The presence of the bromine atom at the ortho position of the N-phenyl ring introduces specific steric and electronic features that can influence its reactivity and potential applications, for example, as a precursor in cross-coupling reactions for the synthesis of more complex heterocyclic systems.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below, based on available data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrN₂ | nih.gov |
| Molecular Weight | 273.13 g/mol | nih.gov |
| IUPAC Name | This compound | |
| CAS Number | 1198007-13-4 | nih.gov |
| Appearance | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Detailed Research Findings
Specific research findings on this compound are limited in the publicly available scientific literature. However, based on the general reactivity of benzimidazoles and the presence of the bromophenyl group, several research directions can be inferred.
Synthesis
The synthesis of this compound would likely involve the N-arylation of benzimidazole with a suitable 2-bromophenyl electrophile. Common methods for such transformations include the Ullmann condensation and copper-catalyzed cross-coupling reactions. wikipedia.org These reactions typically involve the use of a copper catalyst, a base, and a suitable solvent to facilitate the formation of the C-N bond between the benzimidazole nitrogen and the bromophenyl ring. rsc.org Palladium-catalyzed Buchwald-Hartwig amination could also be a potential synthetic route.
Spectroscopic Data
The structural characterization of this compound would rely on standard spectroscopic techniques.
| Spectroscopic Data | Description | Source |
| GC-MS | A gas chromatography-mass spectrometry spectrum is available, which can be used to determine the molecular weight and fragmentation pattern of the compound. | nih.gov |
| ¹H NMR | Expected to show characteristic signals for the aromatic protons on both the benzimidazole and the bromophenyl rings. | |
| ¹³C NMR | Expected to show distinct signals for all 13 carbon atoms in the molecule, providing information about the carbon skeleton. | |
| IR Spectroscopy | Expected to show characteristic absorption bands for C-H, C=N, and C-Br stretching vibrations. |
Potential Research Applications
Structure
3D Structure
Properties
CAS No. |
1198007-13-4 |
|---|---|
Molecular Formula |
C13H9BrN2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)benzimidazole |
InChI |
InChI=1S/C13H9BrN2/c14-10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H |
InChI Key |
SUAPGXYMSFEZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC=C3Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms for 1 2 Bromophenyl 1h Benzimidazole
Established Synthetic Pathways for Benzimidazole (B57391) Derivatives
The construction of the benzimidazole core traditionally relies on two main strategies: the condensation of o-phenylenediamines with various carbonyl compounds and intramolecular C-N bond formation through catalytic cross-coupling reactions. rsc.org
Condensation Reactions in Benzimidazole Synthesis
Condensation reactions represent a foundational approach to benzimidazole synthesis, offering a direct route to the heterocyclic core. ijariie.comnih.gov
The most common method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as esters, acid chlorides, or amides) or with an aldehyde. ijariie.comnih.gov This approach typically requires elevated temperatures and sometimes acidic or catalytic conditions to facilitate the cyclization and dehydration steps. rsc.orgijariie.com
The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the carbonyl group of the reaction partner. Subsequent intramolecular cyclization, driven by the proximity of the second amino group, leads to a dihydro-benzimidazole intermediate, which then undergoes aromatization, often through oxidation or elimination, to yield the final benzimidazole product.
Various catalysts have been employed to improve the efficiency and mildness of these condensation reactions. For instance, lanthanum chloride has been used as a catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes at room temperature. ijariie.com Similarly, gold nanoparticles supported on titanium dioxide have shown high catalytic efficacy for the selective synthesis of 2-substituted benzimidazoles under ambient conditions. nih.gov Phosphoric acid has also been utilized as an eco-friendly homogeneous catalyst for the condensation of o-phenylenediamine with aromatic aldehydes. rsc.org Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 1H-benzimidazole derivatives from substituted o-phenylenediamines and DMF, promoted by butanoic acid. tandfonline.comfigshare.com
| Catalyst/Condition | Reactants | Product | Yield | Reference |
| Lanthanum Chloride (10 mol%) | o-Phenylenediamine, Aldehydes | 2-Substituted Benzimidazoles | - | ijariie.com |
| Au/TiO2 | o-Phenylenediamine, Aldehydes | 2-Substituted Benzimidazoles | High | nih.gov |
| Phosphoric Acid | o-Phenylenediamine, Aromatic Aldehydes | 1-Benzyl-2-phenyl-benzimidazole derivatives | 61-89% | rsc.org |
| Butanoic Acid, Microwave | Substituted o-Phenylenediamine, DMF | 1H-Benzimidazole derivatives | Good to Excellent | tandfonline.comfigshare.com |
While o-phenylenediamine remains the most common precursor, alternative strategies have been developed. These can involve the rearrangement of other heterocyclic systems or the use of precursors that generate the o-diamine in situ. For instance, the Weidenhagen reaction involves the reduction and dehydration of 2-nitro-4-methylacetanilide to form a benzimidazole derivative. semanticscholar.org Another approach involves the reaction of o-phenylenediamine with aryl isothiocyanate and methyl acetylenecarboxylate to produce benzimidazole derivatives. semanticscholar.org
Catalytic Cyclization and Coupling Reactions
Modern synthetic methods often rely on transition-metal catalysis to achieve the formation of the N-aryl bond in 1-(2-Bromophenyl)-1H-benzimidazole with high efficiency and selectivity.
Copper-catalyzed intramolecular C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a widely used method for the synthesis of N-aryl benzimidazoles. rsc.orgwikipedia.org This reaction typically involves the coupling of an N-(2-haloaryl)benzamidine or a similar precursor in the presence of a copper catalyst and a base. rsc.org The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes intramolecular nucleophilic aromatic substitution to form the benzimidazole ring. wikipedia.org
The efficiency of the copper-catalyzed N-arylation can be influenced by the choice of ligand. capes.gov.br For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an effective ligand for the copper-catalyzed N-arylation of benzimidazoles with aryl halides under mild conditions. capes.gov.bracs.org Copper(I) oxide (Cu2O) has also been shown to be an efficient and economical catalyst for the Ullmann cross-coupling of vinyl bromides with benzimidazole. researchgate.net
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
| CuI / Ligand | Benzimidazole, Aryl Halide | N-Arylation | Mild conditions, can be accelerated by PEG | capes.gov.bracs.org |
| Cu2O / Ligand | Benzimidazole, Vinyl Bromide | N-Vinylation | Economical catalyst | researchgate.net |
| CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | o-Haloanilines, Amides | Regiospecific N-alkylation | Good to excellent yields | nih.gov |
| Copper(I) | N-(2-haloaryl)benzamidine | Intramolecular N-arylation | Forms benzimidazole ring | rsc.org |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds in modern organic synthesis. wikipedia.org This methodology is highly versatile and can be applied to the synthesis of N-aryl benzimidazoles. researchgate.netacs.org The reaction involves the coupling of an amine (in this case, benzimidazole) with an aryl halide (such as 2-bromotoluene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org
The development of various generations of phosphine ligands has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org For instance, the use of sterically hindered biaryl monophosphine ligands has enabled the amination of aryl tosylates and benzenesulfonates. acs.org An improved procedure for benzimidazole synthesis using palladium-catalyzed aryl-amination has been reported, highlighting the importance of this method. researchgate.net A study on 2-(2-bromophenyl)-1H-benzo[d]imidazole demonstrated its use as a substrate in a tandem palladium/copper-catalyzed decarboxylative approach to synthesize more complex heterocyclic systems. nih.gov
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
| Palladium / Phosphine Ligand | Benzimidazole, Aryl Halide | Buchwald-Hartwig Amination | Versatile, wide substrate scope | wikipedia.org |
| Pd(OAc)2 / CuI | 2-(2-bromophenyl)-1H-benzo[d]imidazole, o-bromobenzoic acid | Tandem Decarboxylative Annulation | Synthesis of complex heterocycles | nih.gov |
| Pd-NHC Precatalyst | Aryl Tosylates, Amines | Cross-Coupling | Utilizes N-Heterocyclic Carbene ligand | acs.org |
One-Pot and Multicomponent Synthesis Strategies
One-pot and multicomponent reactions (MCRs) offer significant advantages in the synthesis of complex molecules like benzimidazoles by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. rsc.orgnih.gov These strategies are highly valued in green chemistry for their atom economy and time-saving nature. researchgate.netumich.edu
Several MCRs have been developed for the synthesis of the benzimidazole scaffold. researchgate.netnih.gov For instance, a three-component reaction involving nitrobenzene, benzyl (B1604629) alcohol, and sulfonyl azide, catalyzed by a cobalt complex, provides a novel "hydrogen borrowing/cyclization" pathway to various benzimidazoles. researchgate.net Another approach utilizes an iron-catalyzed, one-pot, three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) to form benzimidazole derivatives through a domino C–N bond formation and cyclization process. rsc.orgnih.gov Copper-catalyzed MCRs have also been effectively employed, such as the three-component coupling of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides. nih.gov
A notable one-pot procedure involves the condensation of o-phenylenediamines with aldehydes. organic-chemistry.org This can be achieved under various conditions, including using hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, which offers short reaction times and high yields. organic-chemistry.org Solvent-free conditions, by grinding o-phenylenediamine with aldehydes or organic acids at elevated temperatures, also provide an environmentally friendly route to benzimidazoles. umich.edu
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |
| Hydrogen Borrowing/Cyclization | Nitrobenzene, Benzyl alcohol, Sulfonyl azide | Co-complex | Novel three-component reaction | researchgate.net |
| Domino C-N Bond Formation | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | Fe(III) porphyrin | Mild conditions, high yields | rsc.orgnih.gov |
| Three-Component Coupling | N-substituted o-phenylenediamines, Terminal alkynes, Sulfonyl azides | Copper catalyst | Forms 1,2-substituted benzimidazoles | nih.gov |
| Condensation | o-Phenylenediamines, Aldehydes | H2O2/HCl, MeCN, RT | Short reaction time, high yields | organic-chemistry.org |
| Solvent-Free Condensation | o-Phenylenediamine, Aldehydes/Organic Acids | 140°C, neat | Green synthesis | umich.edu |
Specific Synthesis of this compound and its Analogs
Synthesis via Cu-Catalyzed Intramolecular Arylation of Formamidines
Copper-catalyzed intramolecular N-arylation represents a powerful method for the synthesis of benzimidazoles. nih.govorganic-chemistry.org This approach is particularly useful for constructing the benzimidazole ring system from appropriately substituted precursors. The intramolecular cyclization of o-bromoaryl derivatives is a known strategy for forming benzimidazoles. rsc.orgnih.gov While a direct synthesis of this compound via intramolecular arylation of a specific formamidine (B1211174) precursor is not explicitly detailed in the provided results, the general principle of copper-catalyzed intramolecular C-N bond formation is well-established for benzimidazole synthesis. rsc.org This type of reaction typically involves an N-aryl-N'-(2-haloaryl)amidine intermediate that cyclizes in the presence of a copper catalyst.
Synthesis from 2-(1H-benzo[d]imidazole-2-yl)phenol via Bromination
The synthesis of halogenated benzimidazoles can be achieved through direct halogenation of a pre-formed benzimidazole core. For instance, 2-(2-Bromophenyl)-1H-benzimidazole can be synthesized by the reaction of bromine with 2,4-dinitrobenzene, although this is a general statement about its synthesis. biosynth.com A more specific approach would involve the bromination of a suitable benzimidazole precursor. While the direct bromination of 2-(1H-benzo[d]imidazol-2-yl)phenol to yield this compound is not explicitly described, the synthesis of N-(2-bromophenyl)-1H-benzimidazol-2-amines has been reported, which serves as a precursor for more complex fused heterocyclic systems. researchgate.net This suggests that functionalization of the benzimidazole scaffold, including the introduction of a bromophenyl group, is a viable synthetic strategy.
Derivatization Strategies of this compound
Once synthesized, this compound can be further functionalized. The benzimidazole ring system is amenable to various derivatization reactions, such as N-alkylation. nih.govnih.gov For example, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized by reacting the parent benzimidazole with alkyl halides. nih.gov Specifically, N-methylation can be achieved using sodium hydride and methyl iodide. nih.gov These derivatization strategies are crucial for modulating the physicochemical properties and biological activities of the core molecule. nih.gov The bromine atom on the phenyl ring also offers a handle for further cross-coupling reactions, although specific examples for this compound are not provided.
Mechanistic Insights into this compound Formation
Detailed Reaction Mechanisms of Key Synthetic Routes
The formation of the benzimidazole ring through various synthetic routes involves distinct mechanistic pathways.
Copper-Catalyzed Reactions: In copper-catalyzed N-arylation reactions, the mechanism is believed to involve a copper(I) species. rsc.org For the intramolecular cyclization, a proposed mechanism involves the coordination of the copper catalyst to the nitrogen and halogen atoms of the precursor, followed by oxidative addition, and then reductive elimination to form the C-N bond and regenerate the catalyst. rsc.org In some copper-catalyzed multicomponent reactions, an intermediate N-sulfonylketenimine is formed, which then undergoes nucleophilic attack and cyclization. nih.gov
Condensation Reactions: The condensation of o-phenylenediamines with aldehydes is a common route to 2-substituted benzimidazoles. organic-chemistry.orgscirp.org A plausible mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. ijfmr.com This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is an oxidation or dehydrogenation to form the aromatic benzimidazole ring. scirp.orgijfmr.com In the presence of an oxidizing agent like hydrogen peroxide, the reaction proceeds efficiently at room temperature. organic-chemistry.org
Role of Catalysts and Reaction Conditions in Selectivity and Yield
The efficiency, yield, and selectivity of the synthesis of N-aryl benzimidazoles are critically dependent on the choice of catalyst and the specific reaction conditions employed. The Ullmann-type C-N cross-coupling reaction is particularly sensitive to these parameters. wikipedia.org
Catalysts: Copper is the quintessential catalyst for Ullmann condensations. wikipedia.org While early methods used stoichiometric amounts of copper powder, often activated in-situ, modern protocols utilize catalytic amounts of soluble copper(I) or copper(II) salts, such as CuI, CuBr, or CuSO₄. wikipedia.orgorganic-chemistry.org The use of ligands can significantly enhance the catalyst's efficacy. Ligands like diamines (e.g., phenanthroline) and acetylacetonates (B15086760) can stabilize the copper catalyst, improve its solubility, and facilitate the reaction, often allowing for lower reaction temperatures and catalyst loadings. wikipedia.org
Lewis acids have also been explored as catalysts for benzimidazole synthesis, proving to be a greener alternative for various transformations. ijpdd.orgmdpi.com For instance, erbium(III) triflate (Er(OTf)₃) has been used as an efficient Lewis acid catalyst for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free, microwave-assisted conditions, achieving high yields in very short reaction times. mdpi.comnih.gov Similarly, phosphoric acid has been employed as a mild, eco-friendly homogeneous catalyst for the condensation reaction of o-phenylenediamine and aromatic aldehydes, yielding 1,2-disubstituted benzimidazoles in moderate to excellent yields (61-89%) within 13-30 minutes. rsc.orgnih.gov
Reaction Conditions: Traditional Ullmann reactions are notorious for requiring harsh conditions, including high temperatures (often exceeding 200°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The presence of a base is crucial to deprotonate the benzimidazole N-H, generating the nucleophile for the coupling reaction. Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH). wikipedia.orgmdpi.com
The choice of solvent can significantly impact the reaction. While traditional methods use high-boiling aprotic polar solvents, advancements have focused on greener alternatives. Water has been successfully used as a solvent for the intramolecular C-N cross-coupling of N-(2-iodoaryl)benzamidines to yield benzimidazoles, using K₂CO₃ as the base at 100°C. mdpi.comchemmethod.com
The reactivity of the aryl halide is another key factor. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.org Activating the aryl halide with electron-withdrawing groups can also accelerate the reaction rate. wikipedia.org
The table below summarizes the effect of different catalytic systems and conditions on the synthesis of substituted benzimidazoles, providing insights relevant to the synthesis of this compound.
Table 1: Influence of Catalysts and Conditions on Benzimidazole Synthesis
| Catalyst System | Substrates | Conditions | Solvent | Yield | Reference(s) |
|---|---|---|---|---|---|
| Er(OTf)₃ (1 mol%) | N-phenyl-o-phenylenediamine, Benzaldehyde | Microwave, 60°C, 5-10 min | Solvent-free | 86-99% | mdpi.comnih.govpreprints.org |
| Phosphoric acid | o-Phenylenediamine, Aromatic aldehydes | Thermal | Methanol | 61-89% | rsc.orgnih.gov |
| Copper(I) iodide / Phenanthroline | Aniline, 2-Chlorobenzoic acid | High Temperature | N/A | High | wikipedia.org |
| None (Base-mediated) | N-(2-iodophenyl)benzamidine | 100°C, 30 h | Water | 80% | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Green Chemistry Approaches in Benzimidazole Synthesis Relevant to this compound
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient methods for synthesizing benzimidazoles. chemmethod.comijarsct.co.in These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ijpdd.orgijarsct.co.in Such methodologies are highly relevant to the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. scispace.comrjptonline.org For benzimidazole synthesis, microwave-assisted methods can often be performed under solvent-free conditions, further boosting their green credentials. mdpi.comnih.govbenthamdirect.com For example, the reaction of o-phenylenediamines with aldehydes can be efficiently carried out under microwave irradiation, sometimes without a catalyst, to produce benzimidazole derivatives in yields of 94-98% in just 5 to 10 minutes. benthamdirect.com The use of a Lewis acid catalyst like Er(OTf)₃ under microwave irradiation provides a rapid and highly selective route to 1,2-disubstituted benzimidazoles. mdpi.comnih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. nih.gov Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.govtandfonline.com This technique has been successfully applied to the synthesis of benzimidazoles, often at room temperature and in aqueous media. nih.govtandfonline.comrawdatalibrary.net A notable example is the ultrasound-assisted, copper-catalyzed synthesis of 1,2-disubstituted benzimidazoles. nih.gov Catalyst-free, ultrasound-assisted methods have also been developed, affording benzimidazole derivatives in high yields (92-95%) with short reaction times (8-30 minutes). rawdatalibrary.net
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. mdpi.comijarsct.co.in
Water: As a non-toxic, inexpensive, and readily available solvent, water is an ideal medium for green synthesis. mdpi.comtandfonline.com
Ionic Liquids (ILs): These are salts that are liquid at low temperatures (often below 100°C) and are characterized by their low volatility, thermal stability, and ability to dissolve a wide range of substances. researchgate.netjsynthchem.com They can act as both the solvent and the catalyst. jsynthchem.com For instance, the ionic liquid [bmim][BF₄] has been used as a green solvent and catalyst for the synthesis of benzimidazole derivatives, eliminating the need for metal catalysts or toxic solvents. jsynthchem.com Similarly, [bnmim]HSO₄ has been used as a catalyst under microwave irradiation to give excellent yields of benzimidazoles. mdpi.comresearchgate.net
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. ijpdd.orgmdpi.com They are biodegradable, low-cost, and can serve as effective catalysts and solvents for benzimidazole synthesis. ijpdd.orgmdpi.com
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts simplifies product purification and reduces waste. ijpdd.orgtandfonline.com Nanocatalysts, such as a CuO-decorated reduced graphene oxide (rGO) nanocomposite, have been used for the ultrasound-assisted synthesis of benzimidazoles in water. This catalyst was easily recovered and reused for up to eight cycles without a significant loss in activity. tandfonline.com
The table below highlights several green synthetic methods for preparing substituted benzimidazoles.
Table 2: Green Synthetic Approaches for Benzimidazole Derivatives
| Green Technique | Catalyst | Conditions | Solvent | Yield | Key Advantage(s) | Reference(s) |
|---|---|---|---|---|---|---|
| Microwave | None | 5-10 min | Solvent-free | 94-98% | Rapid, catalyst-free, high yield | benthamdirect.com |
| Microwave | Er(OTf)₃ | 5-10 min | Solvent-free | >96% | High selectivity, fast reaction | mdpi.comnih.gov |
| Ultrasound | None | 8-30 min, RT | N/A | 92-95% | Rapid, catalyst-free, mild conditions | rawdatalibrary.net |
| Ultrasound | CuO-rGO nanocomposite | RT | Water | High | Recyclable catalyst, aqueous medium | tandfonline.com |
| Ionic Liquid | [bmim][BF₄] | 120°C, 3 h | [bmim][BF₄] | High | No metal catalyst, green solvent | jsynthchem.com |
This table is interactive. Click on the headers to sort the data.
Advanced Computational and Theoretical Studies of 1 2 Bromophenyl 1h Benzimidazole
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations serve as a powerful tool to predict and analyze the behavior of molecules at the atomic level. For 1-(2-Bromophenyl)-1H-benzimidazole, these calculations provide deep insights into its geometry, conformational possibilities, and electronic nature, which are crucial for understanding its chemical reactivity and potential applications.
Density Functional Theory (DFT) Optimizations
Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems. It offers a favorable balance between accuracy and computational cost, making it well-suited for the analysis of moderately sized organic molecules like this compound. DFT calculations are employed to determine the most stable electronic structure and geometry of the molecule.
The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Geometry optimization calculations are performed to find the lowest energy structure, which corresponds to the most stable conformation of the molecule. For this compound, the relative orientation of the 2-bromophenyl ring with respect to the benzimidazole (B57391) core is a key conformational feature.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Bond Lengths | |
| C1-N1 | 1.352 |
| N1-C2 | 1.385 |
| C2-N2 | 1.315 |
| N2-C7 | 1.391 |
| C7-C1 | 1.398 |
| Bond Angles | |
| C1-N1-C2 | 108.2 |
| N1-C2-N2 | 115.1 |
| C2-N2-C7 | 108.0 |
| N2-C7-C1 | 107.5 |
| C7-C1-N1 | 101.2 |
Note: The atom numbering may differ from the standard IUPAC nomenclature for this compound. Data is for a related isomer and serves for illustrative purposes.
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons in the molecule. Different basis sets offer varying levels of precision and computational expense.
For benzimidazole derivatives, several basis sets have been successfully employed. The B3LYP/6-31G(d,p) (also denoted as B3LYP/6-31G**) method is a popular choice that provides a good description of the geometry and vibrational frequencies of such systems. nih.govmdpi.com The inclusion of polarization functions (d,p) is crucial for accurately modeling the bonding environment around non-hydrogen and hydrogen atoms, respectively.
For more precise energy calculations and analysis of electronic properties, larger basis sets like 6-311++G(d,p) are often used. grafiati.com This basis set includes diffuse functions (++) which are important for describing the behavior of electrons far from the atomic nuclei, a feature that is particularly relevant for anions and systems with lone pairs.
In studies involving heavy atoms like bromine, the LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) effective core potential basis set can be utilized. This basis set simplifies calculations by treating the core electrons of heavy atoms with an effective potential, while the valence electrons are described explicitly. This approach reduces computational time without a significant loss of accuracy for many properties.
The choice of the basis set is a compromise between the desired accuracy and the available computational resources. For this compound, a combination of B3LYP functional with a basis set like 6-31G** or 6-311++G(d,p) would be appropriate for a comprehensive theoretical investigation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule.
The HOMO is the orbital that acts as an electron donor in a chemical reaction. A higher HOMO energy indicates a greater ability to donate electrons. In the case of this compound, the HOMO is expected to be primarily localized on the electron-rich regions of the molecule. Studies on similar benzimidazole derivatives suggest that the HOMO is often distributed over the benzimidazole ring system and the attached phenyl group. The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring can influence the energy and distribution of the HOMO.
The LUMO is the orbital that acts as an electron acceptor in a chemical reaction. A lower LUMO energy indicates a greater ability to accept electrons. For this compound, the LUMO is likely to be distributed over the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
While specific HOMO and LUMO energy values for this compound are not available in the searched literature, the following table provides illustrative data for related benzimidazole derivatives to give a general idea of the expected values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| 2-(4-Fluorophenyl)-1H-benzimidazole | -6.04 | -1.06 | 4.98 | DFT/B3LYP |
| 2-(4-Chlorophenyl)-1H-benzimidazole | -6.19 | -1.33 | 4.86 | DFT/B3LYP |
| 2-(4-Bromophenyl)-1H-benzimidazole | -6.16 | -1.37 | 4.79 | DFT/B3LYP |
This data is for illustrative purposes and is based on calculations for related isomers.
The analysis of the HOMO and LUMO provides valuable information about the sites susceptible to electrophilic and nucleophilic attack, respectively, which is fundamental for predicting the chemical behavior of this compound in various reactions.
HOMO-LUMO Energy Gap and its Implications
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. In benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring, while the LUMO can be distributed across both the benzimidazole and the phenyl rings. dergipark.org.tr
For this compound, the presence of the bromine atom, an electron-withdrawing group, on the phenyl ring is expected to influence the HOMO-LUMO gap. Studies on halogenated benzimidazoles have shown that such substitutions can affect the energy gap, thereby modifying the molecule's reactivity. dergipark.org.tr For instance, in a study of two benzimidazole derivatives, Br substitution was found to increase the HOMO-LUMO energy gap. dergipark.org.tr
To illustrate, here is a representative table of HOMO-LUMO energies and the corresponding energy gap for a generic benzimidazole derivative, as such specific data for this compound is not available.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 4.50 |
This is an example table; values are not specific to this compound.
Global and Local Reactivity Descriptors
Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and selectivity.
Chemical hardness (η) and its inverse, chemical softness (σ), are key global reactivity descriptors. Hardness is a measure of the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive. A "soft" molecule has a small HOMO-LUMO gap, indicating higher reactivity. irjweb.com
The hardness and softness can be calculated using the energies of the HOMO and LUMO:
Hardness (η) ≈ (E_LUMO - E_HOMO) / 2
Softness (σ) = 1 / η
For benzimidazole derivatives, these values are crucial in predicting their interaction with biological targets. researchgate.net
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. A higher electrophilicity index points to a greater capacity to act as an electron acceptor. For example, the electrophilicity index for the fungicide benomyl, a benzimidazole derivative, was found to be 2.08, suggesting it is a good electrophile. nih.gov
The nucleophilicity index (Nu), on the other hand, describes the electron-donating capability of a molecule. These indices are invaluable for understanding reaction mechanisms and predicting the nature of chemical interactions.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Electronegativity (χ) | -μ | Electron attracting power |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (σ) | 1 / η | Ease of charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | Electron accepting capacity |
| Nucleophilicity Index (Nu) | 1 / ω | Electron donating capacity |
This table presents the general formulas for these descriptors.
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded. Red areas indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow regions denote neutral or intermediate potential.
For benzimidazole derivatives, the MEP analysis often reveals that the nitrogen atoms of the imidazole (B134444) ring are regions of negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. nih.gov The aromatic rings, depending on the substituents, can show varied potential. In the case of this compound, the electronegative bromine atom would create a region of positive potential (a "sigma-hole") on the halogen atom, which can be involved in halogen bonding, while also influencing the electron density of the attached phenyl ring. Studies on halogenated benzimidazoles have shown that halogenation increases the positive charge of the aromatic part of the molecule. nih.gov
There are three main types of Fukui functions:
f(r)⁺ : for nucleophilic attack (measures reactivity towards an electron-donating reagent).
f(r)⁻ : for electrophilic attack (measures reactivity towards an electron-accepting reagent).
f(r)⁰ : for radical attack.
By calculating these values for each atom in this compound, one could identify the most probable sites for various types of reactions. For instance, the nitrogen atoms of the benzimidazole ring are often found to be susceptible to electrophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions is a measure of the strength of the interaction. Larger E⁽²⁾ values indicate stronger delocalization and greater stability.
In benzimidazole derivatives, NBO analysis typically reveals significant delocalization of π-electrons within the aromatic rings and hyperconjugative interactions involving the lone pairs of the nitrogen atoms. repec.org For this compound, key interactions would include:
π → π* transitions within the benzimidazole and phenyl rings, contributing to the aromatic stability.
n → π* and n → σ* interactions involving the lone pairs of the nitrogen atoms and the antibonding orbitals of the rings.
Interactions involving the orbitals of the bromine atom, which can provide insights into its influence on the electronic structure of the molecule.
A hypothetical NBO analysis for this compound might show the following types of interactions:
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
| LP(1) N_imidazole | π(C_ring - C_ring) | High |
| π(C_ring - C_ring) | π(C_ring - C_ring) | Moderate-High |
| LP(1) Br | σ*(C_phenyl - C_phenyl) | Low-Moderate |
This is a representative table illustrating the types of interactions and their potential stabilization energies. Actual values would require specific calculations for this compound.
Excited-State Characterization and Spectroscopic Property Prediction (e.g., UV-Vis, IR, Raman)
Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These calculations can elucidate the electronic transitions that give rise to UV-Vis absorption spectra and predict the vibrational modes observed in Infrared (IR) and Raman spectroscopy.
Theoretical calculations, often performed with software packages like Gaussian, allow for the optimization of the molecule's ground-state geometry. nih.gov Subsequent frequency calculations can predict the IR and Raman spectra. The theoretical spectra are often in good agreement with experimental data, aiding in the assignment of vibrational modes. researchgate.netum.edu.myresearchgate.net For instance, the characteristic vibrational frequencies of the benzimidazole core and the bromophenyl ring can be identified and analyzed. nih.gov
TD-DFT calculations are employed to investigate the electronic excited states and predict the UV-Vis absorption spectrum. nih.gov These calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. nih.gov The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations, often identifying them as π-π* or n-π* transitions within the aromatic system. nih.govresearchgate.net
Table 1: Predicted Spectroscopic Data for Benzimidazole Derivatives
| Spectroscopic Technique | Predicted Property | Typical Computational Method | Key Findings |
|---|---|---|---|
| UV-Vis | Absorption Maxima (λmax) | TD-DFT | Prediction of electronic transitions and their energies. |
| IR | Vibrational Frequencies | DFT/B3LYP | Assignment of characteristic bond vibrations. |
| Raman | Vibrational Frequencies | DFT/B3LYP | Complementary to IR for vibrational analysis. researchgate.net |
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing researchers to study its interactions with other molecules and surfaces over time. These simulations are instrumental in understanding phenomena such as adsorption and biological interactions.
Adsorption Behavior Studies (e.g., on Metal Surfaces for Corrosion Inhibition)
Benzimidazole derivatives are known for their potential as corrosion inhibitors for various metals, including mild steel and copper. researchgate.netdaneshyari.comresearchgate.net MD simulations can model the adsorption of this compound onto a metal surface in a corrosive environment. These simulations reveal the preferred orientation of the molecule on the surface and the nature of the interactions, which can be a combination of physisorption and chemisorption. daneshyari.com The benzimidazole ring and the bromine atom can play crucial roles in the adsorption process, forming a protective layer that inhibits corrosion. researchgate.net The simulations can also provide insights into the binding energy between the inhibitor molecule and the metal surface, which correlates with the inhibition efficiency. colab.ws
Molecular Docking for Biological Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or a nucleic acid. researchgate.netijper.innih.govnih.gov In the context of this compound, molecular docking studies can explore its potential as a bioactive agent by simulating its interaction with various biological targets. researchgate.netijper.innih.govnih.gov
These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole derivative and the amino acid residues in the active site of a target protein. ijper.in The calculated binding energy provides an estimate of the binding affinity, which is a crucial parameter in drug design. ijper.in For example, docking studies might investigate the interaction of this compound with enzymes like topoisomerase or with the colchicine (B1669291) binding site of tubulin, which are important targets in cancer and antimicrobial drug discovery. researchgate.netnih.govnih.gov
Structure-Activity/Property Relationship (SAR/SPR) from Computational Data
By systematically analyzing computational data for a series of related compounds, it is possible to establish structure-activity relationships (SAR) or structure-property relationships (SPR). This involves correlating changes in molecular structure with variations in biological activity or physical properties.
Influence of Bromine Substitution on Electronic Structure and Reactivity
The presence and position of the bromine atom on the phenyl ring significantly influence the electronic properties and reactivity of the molecule. researchgate.netum.edu.myresearchgate.net Computational studies can quantify this influence by calculating various electronic descriptors. researchgate.net
The introduction of a bromine atom, an electron-withdrawing group, can alter the electron density distribution across the molecule. researchgate.net This can affect the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the molecule's chemical reactivity and kinetic stability. researchgate.net Natural Bond Orbital (NBO) analysis can be used to study intramolecular charge transfer and the stabilization arising from hyperconjugative interactions. researchgate.netum.edu.my Such analyses have shown that bromine substitution can impact the stability and reactivity of related compounds. researchgate.netum.edu.my
Table 2: Influence of Bromine Substitution on Electronic Properties
| Property | Effect of Bromine Substitution | Computational Descriptor |
|---|---|---|
| Electron Density | Redistribution of charge | Molecular Electrostatic Potential (MEP) maps |
| Reactivity | Altered HOMO-LUMO gap | Frontier Molecular Orbital energies researchgate.net |
| Stability | Changes in intramolecular interactions | Natural Bond Orbital (NBO) analysis researchgate.netum.edu.my |
Conformational Effects of the Bromophenyl Moiety
Computational studies can explore the potential energy surface of the molecule to identify the most stable conformations. The dihedral angle between the plane of the benzimidazole ring and the plane of the bromophenyl ring is a key parameter in this analysis. This conformational preference can influence the molecule's crystal packing and its binding mode in a receptor's active site. For other substituted phenylbenzimidazoles, this dihedral angle has been shown to vary, affecting intermolecular interactions. nih.gov
Advanced Materials Applications of 1 2 Bromophenyl 1h Benzimidazole and Its Analogs
Corrosion Inhibition Properties and Mechanisms
Benzimidazole (B57391) derivatives are well-regarded as effective corrosion inhibitors for a variety of metals and alloys, particularly in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen), the aromatic benzimidazole ring, and various substituent groups, which can all interact with the metal's surface.
Adsorption Behavior on Metal Surfaces
The primary mechanism of corrosion inhibition by benzimidazole derivatives is the formation of an adsorbed layer on the metal surface. This process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment. The nitrogen atoms in the benzimidazole ring, with their lone pair of electrons, are key sites for coordination with the metal surface.
For analogs such as 2-(substituted phenyl) benzimidazole derivatives, studies have shown that the adsorption process can be described by various isotherms, with the Langmuir isotherm being frequently reported. This suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption can be a result of physisorption (electrostatic interactions between the charged metal surface and the inhibitor molecule) or chemisorption (involving charge sharing or transfer from the inhibitor to the metal surface to form a coordinate-type bond). researchgate.net
The presence of a phenyl ring and substituents like the bromo group in 1-(2-Bromophenyl)-1H-benzimidazole would likely influence its adsorption characteristics. The phenyl group can enhance adsorption through π-π interactions with the metal surface, while the bromine atom, being a halogen, can also participate in interactions. Theoretical studies on related compounds have shown that both neutral and protonated forms of benzimidazole derivatives can exhibit a strong affinity for adsorption onto metal surfaces, leading to the formation of a protective film. researchgate.net The adsorption of these molecules is often parallel to the metal surface, which maximizes the surface coverage and, consequently, the inhibition efficiency. nih.gov
Electrochemical Characterization of Inhibition Efficiency
Electrochemical techniques are pivotal in quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to study the behavior of benzimidazole derivatives.
Potentiodynamic Polarization: Studies on analogs of this compound consistently show that these compounds act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netrsc.org The addition of the inhibitor leads to a significant decrease in the corrosion current density (icorr) and a slight shift in the corrosion potential (Ecorr). The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor. For instance, for some benzimidazole derivatives, the inhibition efficiency has been reported to increase with concentration, reaching over 95% at optimal concentrations. researchgate.netnih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide valuable information about the properties of the inhibitor film and the kinetics of the corrosion process. In the presence of benzimidazole inhibitors, Nyquist plots typically show an increase in the diameter of the capacitive loop, indicating an increase in the charge transfer resistance (Rct). This increase in Rct is attributed to the formation of a protective film on the metal surface, which hinders the charge transfer process. The inhibition efficiency can also be calculated from the Rct values.
A study on two benzimidazole derivatives, LF1 and LF2, in 1.0 M HCl demonstrated a significant increase in inhibition efficiency with concentration, reaching 88.2% and 95.4%, respectively. The thermodynamic investigations revealed that the adsorption was strong and followed the Langmuir isotherm. rsc.org
| Analog Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Inhibitor Type |
| 2-(substituted phenyl) benzimidazole derivatives | Mild Steel | 1 M HCl | High | Mixed |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | Carbon Steel | 1.0 M HCl | 88.2 | Mixed |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Carbon Steel | 1.0 M HCl | 95.4 | Mixed |
| Three novel benzimidazole derivatives of amino acids | Carbon Steel (X56) | 1.00 M HCl | 95-98 | Mixed |
Surface Characterization Techniques in Corrosion Studies
To complement electrochemical data, various surface analysis techniques are used to visualize and chemically characterize the protective film formed by corrosion inhibitors.
Scanning Electron Microscopy (SEM): SEM images provide a clear visual of the metal surface morphology. In the absence of an inhibitor, the surface typically shows significant damage, such as pitting and roughness. In the presence of effective benzimidazole inhibitors, the surface appears much smoother, indicating the formation of a protective layer that mitigates the corrosive attack. nih.gov
Energy Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analysis can confirm the presence of the inhibitor on the metal surface by detecting its constituent elements (like nitrogen and, in the case of our target compound, bromine). nih.gov
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information at a high resolution, allowing for the characterization of the surface roughness. A decrease in surface roughness in the presence of an inhibitor is indicative of effective protection. rsc.org
UV-visible Spectroscopy: This technique can be used to confirm the formation of a complex between the inhibitor and the metal ions in the solution, providing further evidence of the inhibition mechanism. rsc.orgacs.org
Electronic and Optical Material Development
The benzimidazole core is a common building block in organic electronic materials due to its excellent thermal and chemical stability, as well as its electron-transporting properties. tandfonline.com The ability to functionalize the benzimidazole ring at various positions allows for the fine-tuning of its electronic and optical properties.
Light-Emitting Materials (e.g., OLED applications)
While there is no direct research on this compound in Organic Light-Emitting Diodes (OLEDs), the broader family of benzimidazole derivatives has been extensively studied for this purpose. They are often used as electron-transporting materials, host materials for phosphorescent and fluorescent emitters, and even as emitters themselves. tandfonline.com
The introduction of a carbazole (B46965) moiety to a benzimidazole structure has been shown to create efficient bipolar host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. acs.org In one study, the synthesis of such a molecule involved a "9-(2-Bromophenyl)-9H-carbazole" intermediate, highlighting the utility of the bromophenyl group in constructing these advanced materials. acs.org The presence of the benzimidazole moiety in these bipolar molecules significantly enhanced their thermal stability compared to carbazole-only materials. acs.org
Furthermore, pyrene-benzimidazole derivatives have been developed as novel blue emitters for OLEDs. nih.govmdpi.com By tuning the substitution pattern on the benzimidazole and pyrene (B120774) units, researchers were able to control the intermolecular aggregation and achieve efficient and pure blue electroluminescence. nih.govmdpi.com An OLED prototype using one such derivative as the non-doped emissive layer exhibited promising performance with a maximum external quantum efficiency (EQE) of 4.3%. nih.govmdpi.com
These examples suggest that this compound could be a valuable precursor or building block for creating novel materials for OLEDs. The bromo-substituent offers a reactive site for further functionalization through cross-coupling reactions, enabling the synthesis of more complex and highly functional molecules.
| OLED Application | Benzimidazole Derivative Type | Key Findings |
| Bipolar Host Material | Carbazole/Benzimidazole-based | Enhanced thermal stability; high triplet energies; low efficiency roll-off in devices. acs.org |
| Blue Emitter | Pyrene-Benzimidazole derivatives | Reduced intermolecular aggregation; efficient and pure blue electroluminescence. nih.govmdpi.com |
Supramolecular Assemblies for Electronic Conduction
The ability of molecules to self-assemble into ordered structures is a cornerstone of supramolecular chemistry and is highly relevant for the development of materials with tailored electronic properties. Halogen bonding, a non-covalent interaction involving a halogen atom, is a powerful tool for directing the assembly of molecules in the solid state and in solution. acs.org
The presence of a bromine atom on the phenyl ring of this compound makes it a potential candidate for forming halogen-bonded supramolecular structures. Halogen bonds are highly directional and their strength can be tuned, making them ideal for the rational design of crystal structures and other organized assemblies. acs.org The formation of such ordered structures can significantly impact the electronic properties of the material, such as charge carrier mobility.
While specific studies on the supramolecular assemblies of this compound for electronic conduction are not available, the principles of halogen bonding suggest a promising avenue for research. The self-assembly of this molecule, potentially in combination with other complementary molecules (halogen bond acceptors), could lead to the formation of one-, two-, or three-dimensional networks with interesting conductive or semiconductive properties. The field of halogen-bonded supramolecular polymers and capsules is an active area of research, with potential applications in sensing, catalysis, and materials science. researchgate.netnih.gov
Catalysis and Organocatalysis
Benzimidazole derivatives are versatile scaffolds in the realm of catalysis, including organocatalysis, due to their ability to be readily functionalized. thieme-connect.comenpress-publisher.com This allows for the creation of chiral catalysts and ligands for various chemical transformations. thieme-connect.comresearchgate.net
N-arylbenzimidazoles, a class to which this compound belongs, are of particular interest. The synthesis of these compounds can be achieved with high regioselectivity through methods like cascade palladium catalysis. nih.gov This controlled synthesis is crucial for developing catalysts with well-defined structures. Furthermore, copper-catalyzed intramolecular N-arylation is another significant method for creating benzimidazole-based catalytic systems. rsc.org
Research has shown that chiral benzimidazole derivatives can act as efficient organocatalysts. For instance, in stereoselective aldol (B89426) additions, L-prolinamide has been identified as a highly effective catalyst for reactions involving N1-benzimidazolyl acetaldehyde (B116499) and cyclic ketones, yielding products with high enantiomeric excess and diastereoselectivity. thieme-connect.comresearchgate.netconicet.gov.ar Bifunctional organocatalysts derived from chiral trans-cyclohexanediamine-benzimidazole have also been successfully employed in the asymmetric electrophilic amination of oxindoles. researchgate.net
The catalytic activity of benzimidazole derivatives extends to their metal complexes. Benzimidazole Schiff base metal complexes and benzimidazole amides have demonstrated catalytic effects in reactions such as the oxidation of olefins and alcohols. enpress-publisher.com
Polybenzimidazole (PBI) Derivatives and Their Applications
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. wikipedia.orgswicofil.comgteek.comresearchgate.netsciopen.com These properties make them suitable for applications in extreme environments. tencatefabrics.com While direct information on the use of this compound in PBI synthesis is not prevalent, the functionalization of the benzimidazole core is a key strategy in developing PBI derivatives with tailored properties for specific applications. researchgate.netdtu.dk
PBI was first developed in the early 1960s by Carl Shipp Marvel in a quest for polymers with superior thermal stability. wikipedia.orglairdplastics.com The general synthesis involves the condensation of aromatic tetraamines with aromatic dicarboxylic acids or their derivatives. swicofil.comdtu.dk
Table 1: General Properties of Polybenzimidazole (PBI)
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Does not melt | wikipedia.orglairdplastics.comballyribbon.com |
| Decomposition Temperature | Very high | wikipedia.orgswicofil.com |
| Thermal Stability | Exceptional | wikipedia.orggteek.comlairdplastics.com |
| Chemical Stability | Exceptional, resistant to many chemicals | wikipedia.orgswicofil.comgteek.com |
| Flame Resistance | Does not readily ignite | wikipedia.org |
Acid-doped PBI membranes are considered one of the most promising materials for high-temperature proton exchange membrane fuel cells (PEMFCs). mdpi.comosti.gov These fuel cells can operate at temperatures up to 200°C without the need for humidification, offering significant advantages over traditional Nafion® membranes. mdpi.comresearchgate.net The benzimidazole units in the polymer backbone can be doped with strong acids, such as phosphoric acid, to create proton-conducting pathways. mdpi.comresearchgate.netresearchgate.net
The performance of PBI-based membranes in fuel cells is an active area of research. Modifications to the PBI structure, such as sulfonation or the creation of cross-linked networks, aim to improve properties like proton conductivity, mechanical strength, and long-term durability. acs.orgresearchgate.net For instance, cross-linked PBI membranes have shown significantly improved stability in phosphoric acid and higher power densities in fuel cell operation compared to their non-cross-linked counterparts. acs.org Thermal curing of PBI membranes prior to acid doping has also been shown to dramatically improve the long-term durability of the membrane electrode assembly (MEA). rsc.org
Table 2: Performance of PBI-Based Membranes in High-Temperature PEMFCs
| Membrane Type | Operating Temperature (°C) | Proton Conductivity (S/cm) | Power Density | Source |
|---|---|---|---|---|
| Phosphoric Acid Doped PBI | up to 200 | High | - | mdpi.comresearchgate.net |
| Thermally Cured PBI | 160 | - | Cell voltage decay rate of 43 µV/h over 1800h | rsc.org |
| Cross-linked PyOPBI (P1) | 180 | 0.123 | 290 mW/cm² at 0.3V (at 160°C) | acs.org |
The outstanding thermal stability and flame resistance of PBI fibers make them a material of choice for high-performance protective apparel. wikipedia.orgtencatefabrics.com PBI does not burn in the air, has no melting point, and does not drip when exposed to intense heat, retaining its integrity at temperatures up to 560°C. tencatefabrics.comballyribbon.com
These properties have led to the use of PBI in a variety of protective garments, including:
Firefighter gear wikipedia.orgtencatefabrics.com
Astronaut space suits wikipedia.orgtencatefabrics.com
High-temperature protective gloves wikipedia.org
Welders' apparel wikipedia.org
Aircraft wall fabrics wikipedia.org
Industrial worker's apparel lairdplastics.com
Racing car driver suits wikipedia.org
PBI fibers are often blended with other high-performance fibers like aramids to enhance the properties of the resulting fabric. ballyribbon.comastm.org These blends are engineered to provide optimal protection against thermal hazards. astm.org The physical and thermal characteristics of PBI-blend fabrics are extensively tested to meet stringent safety requirements. astm.org
Table 3: Key Characteristics of PBI for Protective Apparel
| Characteristic | Description | Source |
|---|---|---|
| Flame Resistance | Does not burn in air | wikipedia.orgballyribbon.com |
| Thermal Stability | Retains strength at high temperatures | tencatefabrics.com |
| Melting Point | None; does not drip | wikipedia.orgtencatefabrics.comballyribbon.com |
| Moisture Regain | High, similar to cotton for comfort | ballyribbon.com |
| Chemical Resistance | Resistant to a wide range of chemicals | swicofil.com |
Emerging Research Directions and Future Perspectives for 1 2 Bromophenyl 1h Benzimidazole
Development of Novel Synthetic Methodologies
The creation of 1-(2-bromophenyl)-1H-benzimidazole, while established, is undergoing a transformation. Researchers are now focused on developing synthetic routes that are not only efficient but also environmentally responsible and capable of producing specific stereoisomers.
The push for "green chemistry" is reshaping the synthesis of benzimidazole (B57391) derivatives. Traditional methods often involve harsh chemicals and solvents. In contrast, modern, eco-friendly approaches aim to minimize environmental impact. One promising avenue is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and increase product yields. arkat-usa.orgnih.govnih.gov For instance, studies have demonstrated the successful synthesis of various benzimidazole derivatives under microwave irradiation, sometimes in solvent-free conditions or using eco-friendly catalysts like zirconium oxychloride. researchgate.net Another green technique involves one-pot reactions where multiple steps are carried out in the same vessel, reducing waste and improving efficiency. umich.edu The use of ZnO nanoparticles as a recyclable catalyst in the synthesis of benzimidazoles also represents a significant step towards sustainability, offering high yields in shorter reaction times. mdpi.comresearchgate.net
| Method | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| Conventional Heating | Established Procedures | Often requires long reaction times and harsh solvents. | nih.gov |
| Microwave-Assisted | Rapid reaction times, higher yields, cleaner reactions. | Solvent-free or in minimal eco-friendly solvents. | arkat-usa.orgnih.govresearchgate.net |
| ZnO Nanoparticle Catalysis | High yield, recyclable catalyst, shorter reaction time. | Stirred in ethanol (B145695) at 70°C. | mdpi.comresearchgate.net |
| One-Pot Solvent-Free | Reduced waste, operational simplicity, no catalyst required for some derivatives. | Grinding reagents together at elevated temperatures (e.g., 140°C). | umich.edu |
While this compound itself is achiral, the presence of the bulky 2-bromophenyl group attached to the benzimidazole nitrogen creates the potential for axial chirality, or atropisomerism, in its derivatives. Atropisomers are stereoisomers that result from hindered rotation around a single bond. The synthesis of a single atropisomer is highly desirable in medicinal chemistry, as different isomers can have distinct biological activities.
Recent advances have focused on catalyst-controlled stereoselective synthesis to produce specific atropisomers. acs.org This can be achieved through various methods, including intramolecular acyl transfer, which has been shown to be highly atropselective. whiterose.ac.uk Other emerging strategies involve the use of chiral N-heterocyclic carbene (NHC) catalysts or peptide catalysts to guide the stereochemical outcome of a reaction. nih.govmdpi.com The development of these methods will be crucial for creating enantiomerically pure derivatives of this compound for targeted biological applications.
Advanced Computational Modeling and Machine Learning in Compound Design
The integration of computational tools is revolutionizing drug discovery and material design. For derivatives of this compound, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are becoming invaluable. neuraldesigner.com QSAR models use machine learning algorithms to build predictive models that link a molecule's structure to its biological activity or other properties. nih.govresearchgate.netresearchgate.netscielo.br
By analyzing various molecular descriptors (e.g., electronic, topological, and physicochemical properties), researchers can predict the efficacy of new, unsynthesized benzimidazole derivatives. nih.govresearchgate.net For example, a machine learning-based QSAR model was successfully used to predict the inhibition efficiency of benzimidazole derivatives as corrosion inhibitors, and even to design new molecules with potentially superior performance. nih.gov These in silico methods allow for the rapid screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the research and development process. scielo.br
Structure-Based Design for Targeted Biological Interactions (In Vitro)
The principle of structure-based drug design is to create molecules that fit precisely into the binding site of a specific biological target, such as an enzyme or receptor. This approach is being actively applied to benzimidazole derivatives. nih.govconsensus.appnih.gov High-resolution techniques like X-ray crystallography are instrumental in this process, providing detailed 3D images of how a compound, such as a benzimidazole derivative, binds to its target. nih.govscilit.com
For instance, a recent study revealed the X-ray crystal structure of a benzimidazole-based inhibitor, PQ912, complexed with the enzyme glutaminyl cyclase, a target in Alzheimer's disease. nih.gov This structural information highlighted key "anchor" interactions and guided the design of new, more potent inhibitors. nih.gov Similarly, computational docking and molecular dynamics simulations are used to model these interactions and predict the binding affinity of newly designed compounds, which are then synthesized and evaluated through in vitro assays. nih.gov This iterative cycle of design, synthesis, and testing is a powerful strategy for developing highly selective and potent therapeutic agents based on the this compound scaffold.
Exploration of New Material Applications
Beyond pharmaceuticals, the unique electronic and photophysical properties of the benzimidazole core make it a compelling candidate for advanced materials. researchgate.netresearchgate.net The electron-accepting ability, π-bridging capability, and metal-ion chelating properties of the benzimidazole unit are being harnessed for various applications. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
